![molecular formula C22H23N5O2 B3815025 N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide](/img/structure/B3815025.png)
N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide
Overview
Description
N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTP is a piperidine-based compound that contains a triazole ring, which makes it an interesting molecule for drug design and synthesis.
Mechanism of Action
The mechanism of action of N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide is not fully understood, but it is believed to act by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has been shown to have a high affinity for its target molecules, which makes it an effective inhibitor.
Biochemical and Physiological Effects:
N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. This makes it a potential candidate for the treatment of osteoporosis. N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has also been shown to inhibit the activity of the kinase PI3K, which is involved in cell proliferation and survival. This makes it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide is its potent inhibitory activity against a range of enzymes and receptors. This makes it a valuable tool for studying the function of these molecules in vitro and in vivo. However, one of the limitations of N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide. One area of interest is the development of N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new targets for N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide inhibition, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide in combination with other drugs or therapies is an area that warrants further investigation.
Scientific Research Applications
N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
N-benzoyl-4-(4-benzyltriazol-1-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(18-9-5-2-6-10-18)23-22(29)26-13-11-20(12-14-26)27-16-19(24-25-27)15-17-7-3-1-4-8-17/h1-10,16,20H,11-15H2,(H,23,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQMJSUGBKTNTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CC3=CC=CC=C3)C(=O)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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